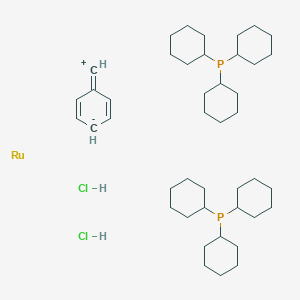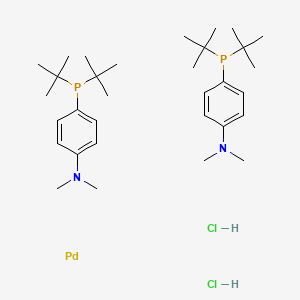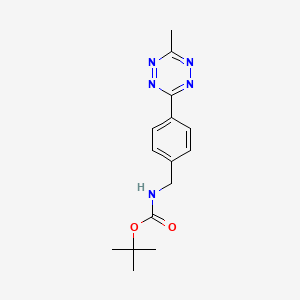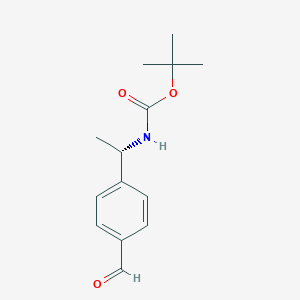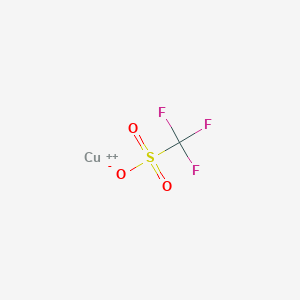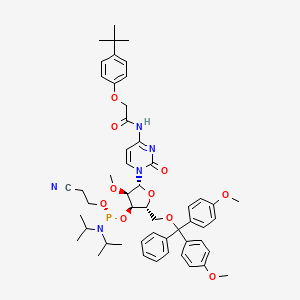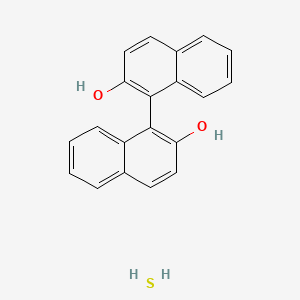
(S)-1,1'-Bi-2,2'-naphthol
描述
(S)-1,1’-Bi-2,2’-naphthol, also known as (S)-BINOL, is a chiral organic compound that is widely used in asymmetric synthesis. It is a derivative of naphthalene and consists of two naphthol units connected by a single bond. The compound is optically active and exists in two enantiomeric forms, with the (S)-enantiomer being the most commonly used in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: (S)-1,1’-Bi-2,2’-naphthol can be synthesized through several methods. One common approach involves the oxidative coupling of 2-naphthol using oxidizing agents such as ferric chloride or copper(II) chloride. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired enantiomer.
Industrial Production Methods: In industrial settings, the production of (S)-1,1’-Bi-2,2’-naphthol often involves the use of large-scale oxidative coupling reactions. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, solvent, and oxidizing agent concentration. Additionally, chiral resolution techniques may be employed to separate the (S)-enantiomer from the racemic mixture.
化学反应分析
Types of Reactions: (S)-1,1’-Bi-2,2’-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert (S)-1,1’-Bi-2,2’-naphthol to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthol rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of (S)-1,1’-Bi-2,2’-naphthol.
Substitution: Various substituted naphthol derivatives depending on the reagents used.
科学研究应用
(S)-1,1’-Bi-2,2’-naphthol has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral selector in chromatography.
Medicine: (S)-1,1’-Bi-2,2’-naphthol derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of chiral pharmaceuticals and agrochemicals, as well as in the development of new materials with specific optical properties.
作用机制
The mechanism of action of (S)-1,1’-Bi-2,2’-naphthol involves its ability to act as a chiral ligand, forming complexes with metal ions. These complexes can then catalyze various asymmetric reactions, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used in the complex.
相似化合物的比较
(S)-1,1’-Bi-2,2’-naphthol is unique among similar compounds due to its high enantioselectivity and versatility in asymmetric synthesis. Similar compounds include:
®-1,1’-Bi-2,2’-naphthol: The enantiomer of (S)-1,1’-Bi-2,2’-naphthol, used in similar applications but with opposite chirality.
2,2’-Dihydroxy-1,1’-binaphthyl: A related compound with similar structural features but different reactivity and selectivity.
1,1’-Bi-2-naphthol: A non-chiral analog used in various chemical reactions but lacking the enantioselectivity of (S)-1,1’-Bi-2,2’-naphthol.
属性
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,21-22H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTOJKYEDWQRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


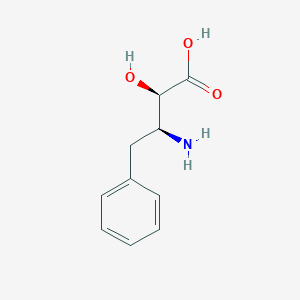
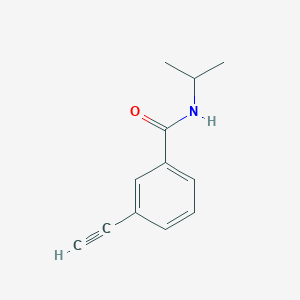
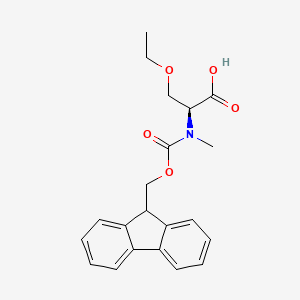
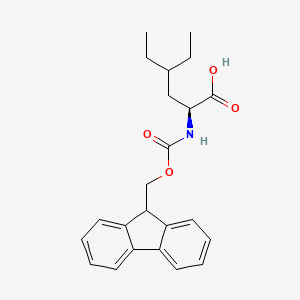
![5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8092424.png)
![Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8092430.png)
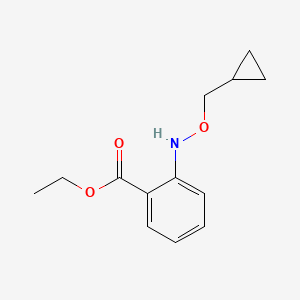
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]](/img/structure/B8092437.png)
